molecular formula C9H18N2O5Pt B008887 Cycloplatin CAS No. 109837-67-4

Cycloplatin

Cat. No.: B008887
CAS No.: 109837-67-4
M. Wt: 429.3 g/mol
InChI Key: OPWOOOGFNULJAQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloplatam is synthesized through a multi-step process. The initial step involves the reaction of cyclopentylamine with potassium trichloroaminoplatinate and potassium iodide in water, resulting in a mixture of platinum complexes. This mixture is then reacted with silver (S)-(-)-malate in water to produce the desired platinum compound .

Industrial Production Methods: The industrial production of Cycloplatam follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then lyophilized for intravenous infusion .

Chemical Reactions Analysis

Types of Reactions: Cycloplatam undergoes various chemical reactions, including substitution and coordination reactions. It forms complexes with DNA, leading to the inhibition of DNA synthesis and cell division .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are DNA adducts, which result in the inhibition of DNA replication and transcription .

Scientific Research Applications

Cycloplatam has a wide range of applications in scientific research:

Mechanism of Action

Cycloplatam exerts its effects by forming coordination complexes with DNA. This leads to the formation of interstrand DNA cross-links, which inhibit DNA synthesis and cell division. The compound targets the N7 position of guanine bases in DNA, leading to the formation of DNA adducts . These adducts distort the DNA structure, preventing replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

    Cisplatin: A widely used platinum-based antitumor drug.

    Carboplatin: Another platinum-based drug with a similar mechanism of action but lower toxicity than cisplatin.

Comparison: Cycloplatam is unique in its lower toxicity and higher antitumor activity compared to carboplatin. Unlike cisplatin, Cycloplatam does not cause nephrotoxicity, making it a safer alternative for cancer therapy . Additionally, Cycloplatam has shown promising results in cisplatin-resistant cancer cell lines, highlighting its potential as a more effective treatment option .

Properties

CAS No.

109837-67-4

Molecular Formula

C9H18N2O5Pt

Molecular Weight

429.3 g/mol

IUPAC Name

azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+)

InChI

InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2

InChI Key

OPWOOOGFNULJAQ-UHFFFAOYSA-L

SMILES

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]

Canonical SMILES

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]

Synonyms

ammine(cyclopentylamino)malatoplatinum(II)
cycloplatam
cycloplatin

Origin of Product

United States

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